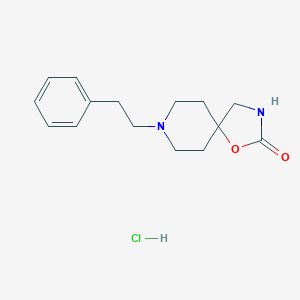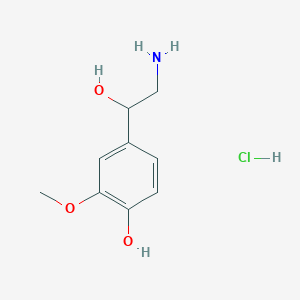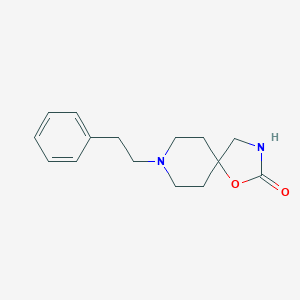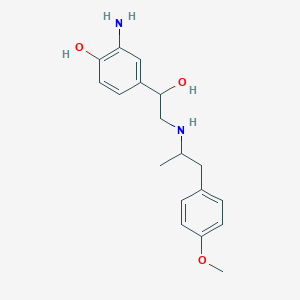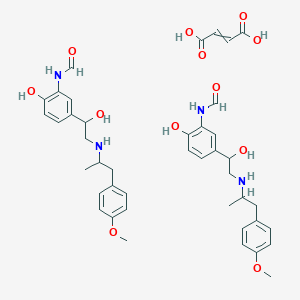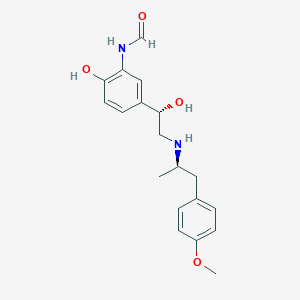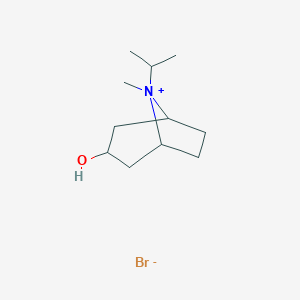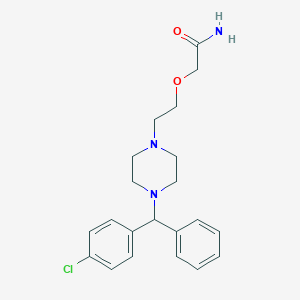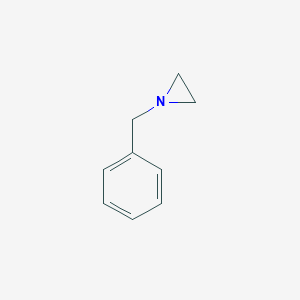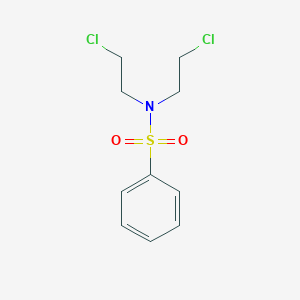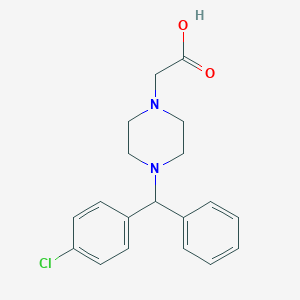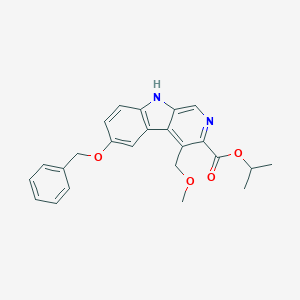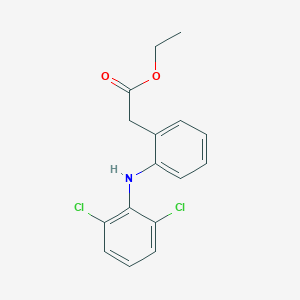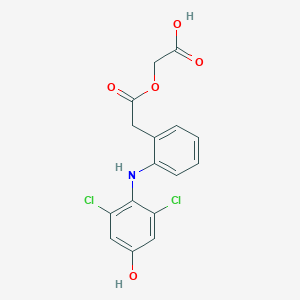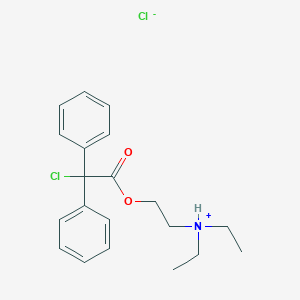
Diaminophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaminophen, also known as 1,4-phenylenediamine, is an organic compound with the chemical formula C6H8N2. It is widely used in various fields, including the pharmaceutical industry, dyeing and printing, and polymer chemistry.
Mecanismo De Acción
Diaminophen acts as a reducing agent, donating electrons to other molecules. As an antioxidant, it can neutralize free radicals and prevent oxidative damage to cells. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Diaminophen has been shown to have various biochemical and physiological effects. It has been found to have a protective effect on liver cells, reducing oxidative stress and preventing liver damage. It has also been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in the brain. In addition, diaminophen has been studied for its potential as a cancer chemopreventive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diaminophen has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on diaminophen. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and liver disease. Another area of interest is its potential as a catalyst for various organic reactions. Further research is also needed to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, diaminophen is a versatile organic compound with many potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Métodos De Síntesis
The most common method for synthesizing diaminophen is through the reduction of nitrobenzene using iron and hydrochloric acid. The reaction produces an intermediate compound, which is then further reduced using sodium sulfide to form diaminophen. Other methods include the catalytic hydrogenation of nitrobenzene and the oxidation of aniline.
Aplicaciones Científicas De Investigación
Diaminophen has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers. It is also used as a dye intermediate in the textile industry. In addition, diaminophen has been studied for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
Número CAS |
902-83-0 |
|---|---|
Nombre del producto |
Diaminophen |
Fórmula molecular |
C20H24ClNO2.HCl |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
Clave InChI |
UFSBFMDTWVPCIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-] |
Otros números CAS |
902-83-0 |
Números CAS relacionados |
6699-38-3 (Parent) |
Sinónimos |
2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride; Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



